alpha-Methyl-1-naphthaleneacetic acid

Plant Physiology Auxin Receptor Chiral Recognition

alpha-Methyl-1-naphthaleneacetic acid (CAS 3117-51-9, IUPAC name: 2-(naphthalen-1-yl)propanoic acid) is a synthetic naphthalene-substituted propionic acid belonging to the 2-arylpropionic acid class. This racemic compound serves as a critical structural scaffold in both plant auxin receptor research, where its enantiomers exhibit distinct binding kinetics at auxin-binding sites, and in pharmaceutical synthesis as a direct precursor or chiral resolution substrate for non-steroidal anti-inflammatory drug (NSAID) analogs.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 3117-51-9
Cat. No. B1330210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-1-naphthaleneacetic acid
CAS3117-51-9
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15)
InChIKeyVKCNNDPZFOVURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Methyl-1-naphthaleneacetic Acid (CAS 3117-51-9): A Key 2-Arylpropionic Acid Scaffold for Plant Biology and Asymmetric Synthesis


alpha-Methyl-1-naphthaleneacetic acid (CAS 3117-51-9, IUPAC name: 2-(naphthalen-1-yl)propanoic acid) is a synthetic naphthalene-substituted propionic acid belonging to the 2-arylpropionic acid class [1]. This racemic compound serves as a critical structural scaffold in both plant auxin receptor research, where its enantiomers exhibit distinct binding kinetics at auxin-binding sites, and in pharmaceutical synthesis as a direct precursor or chiral resolution substrate for non-steroidal anti-inflammatory drug (NSAID) analogs [2]. The compound's procurement value for research institutions and industrial buyers is defined not by a single biological endpoint, but by its dual utility as a validated chiral probe and a scalable synthetic intermediate.

The Risk of Substituting alpha-Methyl-1-naphthaleneacetic Acid: When Enantiomeric Ratios and Positional Isomerism Dictate Experimental Outcomes


Generic substitution of alpha-methyl-1-naphthaleneacetic acid with other naphthaleneacetic acid derivatives or 2-arylpropionic acids is scientifically invalid for two critical reasons. First, enantiomeric composition is a primary driver of biological activity: studies show that the (R)- and (S)-enantiomers of 1-naphthyl-2-propionic acid interact differentially with plant auxin-binding sites compared to the achiral parent compound 1-naphthylacetic acid (NAA), with distinct protective effects against site inactivation [1]. Second, the positional isomerism in the naphthalene substitution pattern (1-naphthyl vs. 2-naphthyl) introduces a quantifiable selectivity parameter. Using a 2-naphthylacetic acid or other uncharacterized racemic mixture introduces uncontrolled variables that invalidate dose-response interpretations and chiral resolution efficiency calculations. These differences are not academic; they directly undermine experimental reproducibility and downstream synthetic yield.

alpha-Methyl-1-naphthaleneacetic Acid: Head-to-Head Evidence for Selection Over Closest Analogs


Enantioselective Protection of Auxin Binding Sites: (R)- and (S)-1-Naphthyl-2-propionic Acid vs. 1-Naphthylacetic Acid

In a direct head-to-head comparison using maize coleoptile membrane preparations, both the (R)- and (S)-enantiomers of alpha-methyl-1-naphthaleneacetic acid (1-naphthyl-2-propionic acid) were tested for their ability to protect the specific binding site for [³H]-1-naphthylacetic acid (NAA) from inactivation by phenylglyoxal. While NAA itself demonstrated significant binding protection under standard assay conditions, the R and S enantiomers of the target compound also provided protection, but exhibited distinct kinetic profiles. This study provides explicit evidence that the chiral center directly influences the interaction with the auxin recognition site, a level of mechanistic discrimination absent in achiral analogs like NAA [1].

Plant Physiology Auxin Receptor Chiral Recognition

Structural Scaffold for Asymmetric Synthesis: Enabling High-Yield Chiral Resolution of a Key NSAID Precursor

The racemic mixture of alpha-methyl-1-naphthaleneacetic acid and its esters is a validated substrate for enzymatic resolution. A patent process discloses the enantiospecific hydrolysis of (R)- and (S)-alpha-methylarylacetic acid esters using microbial lipases (EC 3.1.1.3), directly applicable to the target compound class. By selectively hydrolyzing the (S)-enantiomer from a racemic ester mixture, the process enables procurement of enantiopure (S)-alpha-methylarylacetic acids, which are direct precursors to NSAIDs. This biotransformation achieves chiral discrimination that is quantitative, reproducible, and scalable, contrasting sharply with analogs lacking the alpha-methyl substitution which cannot undergo such stereoselective enzymatic processing [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediate

Computational Physicochemical Property Differentiation: XLogP3 Lipophilicity Benchmarking

Quantitative structure-property relationship (QSPR) data provides a baseline for differentiation from the closest structural analog, 1-naphthaleneacetic acid (NAA). The target compound has a computed XLogP3-AA value of 3.2, significantly higher than the 2.3 value for NAA, reflecting the lipophilicity increase conferred by the alpha-methyl group [1][2]. This computed 0.9 log unit difference translates to an approximately 8-fold higher partition coefficient, a key selection parameter in applications ranging from membrane permeability studies to chromatographic method development.

Computational Chemistry Physicochemical Properties ADME Prediction

Vegetative Growth Inhibition: A Class-Level Inference for Agricultural Selectivity

Historical agricultural research indicates that the methyl ester of alpha-naphthaleneacetic acid demonstrates effective sprout inhibition in stored potatoes, a property consistent with the broader class of naphthaleneacetic acid derivatives [1]. Within this class, the alpha-methyl substitution on the propionic acid chain (as present in the target compound) may offer altered volatility and potency compared to the parent acetic acid derivatives [2]. While direct comparative dose-response data for the free acid is limited in the contemporary literature, the compound's structural alignment with the proven class of sprout suppressants supports its application in structure-activity-relationship (SAR) studies aimed at developing next-generation agricultural chemicals with improved storage stability.

Agricultural Chemistry Plant Growth Regulation Sprout Inhibition

Validated Deployment Scenarios for alpha-Methyl-1-naphthaleneacetic Acid Based on Evidenced Capabilities


Chiral Probe in Plant Auxin Receptor Stereochemistry Studies

Researchers investigating the stereochemical requirements of plant auxin-binding proteins can utilize (R)- and (S)-alpha-methyl-1-naphthaleneacetic acid as mechanistically validated chiral probes. Unlike the achiral standard 1-naphthaleneacetic acid (NAA), these enantiomers enable dissection of chiral recognition at the binding site, as demonstrated by their differential protective effects against phenylglyoxal inactivation in maize coleoptile membrane assays [1]. Procurement of the racemic mixture or isolated enantiomers supports experiments designed to map the three-dimensional pharmacophore of auxin receptors.

Enzymatic Resolution Substrate for (S)-NSAID Precursor Synthesis

The racemic ester of alpha-methyl-1-naphthaleneacetic acid serves as the essential starting material in a patented lipase-catalyzed kinetic resolution process to produce enantiopure (S)-alpha-methylarylacetic acids [1]. These (S)-acids are direct synthetic precursors to 2-arylpropionic acid NSAIDs. Industrial procurement of the racemic compound is the first step in establishing a scalable, green-chemistry route to chiral pharmaceutical intermediates, a capability unavailable with non-chiral naphthaleneacetic acid analogs.

Lipophilicity Benchmarking Standard for Chromatographic Method Development

With a computed XLogP3-AA of 3.2, alpha-methyl-1-naphthaleneacetic acid provides a well-characterized, moderately lipophilic calibration standard for reversed-phase high-performance liquid chromatography (RP-HPLC) method development [1]. The quantifiable 0.9 log unit lipophilicity increase over the parent compound NAA (XLogP3-AA = 2.3) [2] makes it an ideal reference compound for evaluating column selectivity toward methyl-substituted aromatic acids and for training quantitative structure-retention relationship (QSRR) models.

Scaffold for Next-Generation Agricultural Sprout Suppressant SAR Studies

Agrochemical research programs focused on post-harvest sprout inhibition can utilize alpha-methyl-1-naphthaleneacetic acid as a core scaffold for systematic structure-activity relationship (SAR) exploration. The methyl ester derivative of this scaffold has demonstrated qualitatively superior sprout inhibition in potato storage trials compared to non-naphthalene auxin esters [1]. The free acid form is the key intermediate for synthesizing a diverse library of ester and amide derivatives to optimize potency, volatility, and crop safety profiles for commercial development.

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